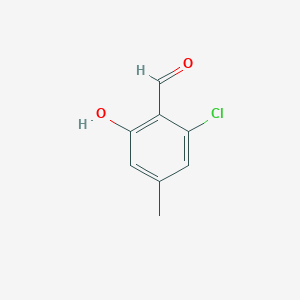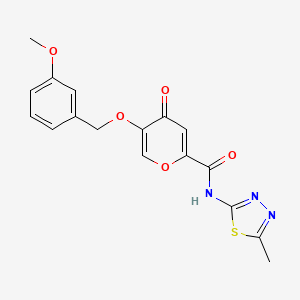![molecular formula C15H10ClFN2OS B2393525 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 900000-58-0](/img/structure/B2393525.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide, commonly known as CBT-FA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology.
Scientific Research Applications
Structure-Activity Relationships
Studies have explored the structure-activity relationships (SAR) of compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide, focusing on their metabolic stability and potential as inhibitors for specific targets like PI3Kα and mTOR. For instance, modifications to the benzothiazole ring have been investigated to reduce metabolic deacetylation, highlighting the compound's role in medicinal chemistry for improving drug profiles (Stec et al., 2011).
Antimicrobial and Anti-inflammatory Activity
Research on derivatives of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide has shown significant anti-inflammatory and antimicrobial activities. These studies are crucial for developing new therapeutic agents against various bacterial and fungal pathogens (Sunder & Maleraju, 2013).
Antitumor and Anticonvulsant Evaluation
Some derivatives have been synthesized and evaluated for their antitumor and anticonvulsant activities. These studies contribute to the search for new treatments for cancer and epilepsy, indicating the compound's versatility in drug development (Nath et al., 2021).
Photovoltaic Efficiency and Optoelectronic Properties
The compound's derivatives have also been investigated for their potential in dye-sensitized solar cells (DSSCs) and as photosensitizers, showing good light harvesting efficiency and free energy of electron injection. This research opens avenues for the compound's application in renewable energy technologies (Mary et al., 2020).
Antibacterial and Nematicidal Activities
Further studies have focused on the synthesis of derivatives containing 4-arylthiazole moieties, evaluating their in vitro antibacterial activities against specific bacteria. These compounds have shown promising results, suggesting their potential as leads in the design of new antibacterial agents (Lu et al., 2020).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c16-11-2-1-3-12-14(11)19-15(21-12)18-13(20)8-9-4-6-10(17)7-5-9/h1-7H,8H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOZWCZKCAHTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B2393442.png)
![5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2393443.png)
![(3S,4R)-3-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B2393446.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2393447.png)


![N-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2393453.png)

![3-(4-Methylbenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393456.png)
![Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2393458.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2393460.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate](/img/structure/B2393464.png)